Cyclopentylacetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

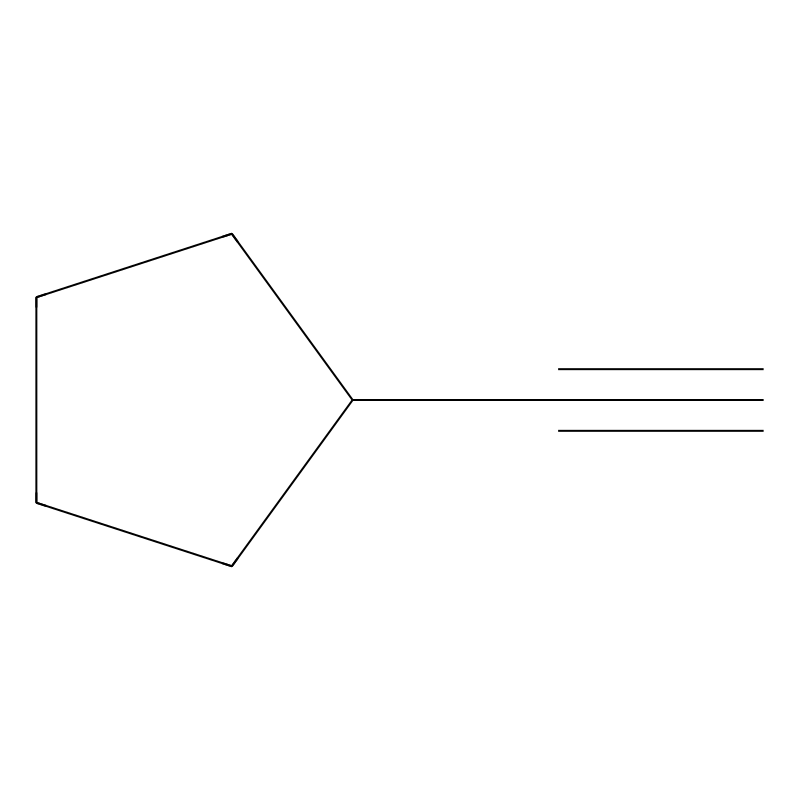

Cyclopentylacetylene is an organic compound characterized by the molecular formula and a molecular weight of approximately 94.1543 g/mol. It is classified as an alkyne, specifically an ethynyl derivative of cyclopentane. The structure features a cyclopentyl group attached to an acetylene moiety, which contributes to its unique properties and reactivity. The compound has been assigned the CAS Registry Number 930-51-8 and is recognized by its IUPAC name, ethynylcyclopentane

Cyclopentylacetylene appears as a colorless liquid with a high degree of flammability, making it essential to handle with care in laboratory settings. Its boiling point ranges from 107 to 109 °C, and it has a flash point of about 1.1 °C, indicating its volatile nature .

Cyclopentylacetylene is a flammable liquid (Flash point likely below room temperature) and can ignite readily. It is also considered harmful if swallowed. Here are some safety considerations:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

- Store in a cool, dry, and well-ventilated place away from heat sources and oxidizing agents.

- Follow proper disposal procedures according to local regulations.

- Addition Reactions: Cyclopentylacetylene can participate in electrophilic addition reactions due to the presence of the triple bond.

- Cycloaddition Reactions: It can engage in cycloaddition processes, forming more complex cyclic structures.

- Substitution Reactions: The compound can also undergo nucleophilic substitution reactions, where the acetylene moiety can be replaced by other functional groups under appropriate conditions .

These reactions are vital for synthesizing more complex organic molecules and pharmaceuticals.

Cyclopentylacetylene can be synthesized through several methods:

- Alkyne Synthesis: One common method involves the reaction of cyclopentyl bromide with sodium acetylide. This reaction typically occurs in an anhydrous solvent such as dimethylformamide or tetrahydrofuran.

- Dehydrohalogenation: Another approach includes dehydrohalogenation of cyclopentyl halides using strong bases like potassium tert-butoxide or sodium hydride, leading to the formation of the alkyne.

- Sonogashira Coupling: Cyclopentylacetylene can also be synthesized via Sonogashira coupling reactions between appropriate aryl halides and terminal alkynes .

These methods highlight the versatility of cyclopentylacetylene in organic synthesis.

Cyclopentylacetylene finds applications primarily in:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds due to its unique structural properties.

- Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through various reaction pathways.

- Material Science: Cyclopentylacetylene may also have applications in developing new materials, particularly in polymer chemistry where alkyne functionalities are advantageous .

Cyclopentylacetylene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexylacetylene | C8H10 | Larger cyclic structure; more stable; less reactive than cyclopentylacetylene. |

| Ethynylcyclohexane | C8H10 | Similar alkyne functionality; larger ring size affects reactivity and stability. |

| 1-Pentyne | C5H10 | Straight-chain alkyne; simpler structure; different physical properties compared to cyclopentylacetylene. |

| 3-Hexyn | C6H10 | Linear alkyne; different reactivity patterns due to chain length and branching. |

Cyclopentylacetylene's unique five-membered ring structure combined with its alkyne functionality distinguishes it from these similar compounds, influencing its chemical behavior and potential applications